molecular formula C14H19NO4 B13494079 Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B13494079
M. Wt: 265.30 g/mol
InChI Key: KYYNMZOSXITOEF-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are significant in medicinal chemistry due to their presence in various natural products and synthetic pharmaceuticals. This compound is particularly noted for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multicomponent reaction that forms carbon-carbon bonds, while the Pomeranz–Fritsch–Bobbitt cyclization is used to construct the isoquinoline ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid: Similar structure but lacks the tert-butyl group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure with methoxy groups instead of hydroxyl groups.

Uniqueness

Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its stability and solubility, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl 6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h6-7,16-17H,4-5,8H2,1-3H3

InChI Key

KYYNMZOSXITOEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)O

Origin of Product

United States

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